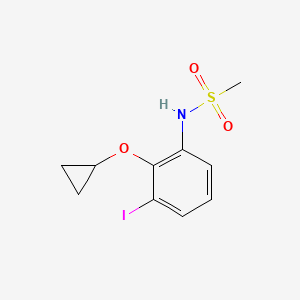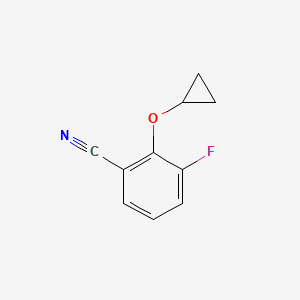
2-Cyclopropoxy-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-fluorobenzonitrile is an organic compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzonitrile core. It is a fine chemical intermediate used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-fluorobenzonitrile typically involves the reaction of 3-fluorobenzonitrile with cyclopropanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of cyclopropanol replaces the fluorine atom on the benzonitrile ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the cyclopropoxy group or the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Carboxylic acids.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Cyclopropoxy-3-fluorobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-fluorobenzonitrile depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-fluorobenzonitrile: Similar in structure but with the positions of the cyclopropoxy and fluorine groups reversed.
2-Fluorobenzonitrile: Lacks the cyclopropoxy group and is used as a simpler intermediate in organic synthesis.
Uniqueness
2-Cyclopropoxy-3-fluorobenzonitrile is unique due to the presence of both the cyclopropoxy and fluorine groups, which impart distinct physicochemical properties. These properties make it valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FNO/c11-9-3-1-2-7(6-12)10(9)13-8-4-5-8/h1-3,8H,4-5H2 |
InChI Key |
XESUWDDAEQQIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



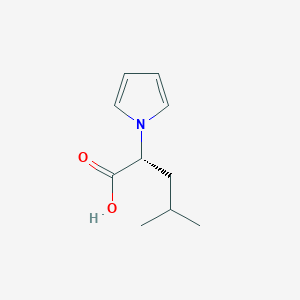
![2-[(2,4-Dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B14807590.png)
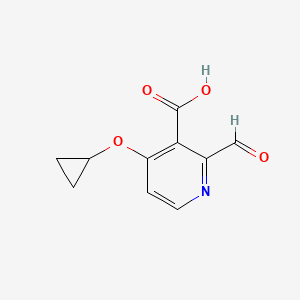
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide](/img/structure/B14807599.png)
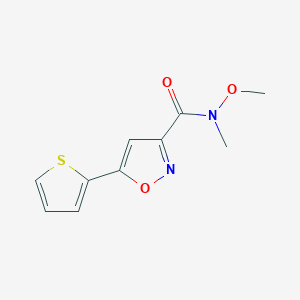



![N-benzyl-4-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14807632.png)

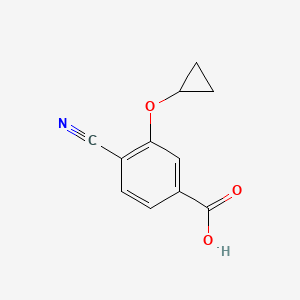
![N-(4-{[4-(diethylamino)phenyl]sulfamoyl}phenyl)acetamide hydrochloride](/img/structure/B14807639.png)
